molecular formula C15H15FN8 B6439046 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549027-29-2

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6439046
CAS No.: 2549027-29-2
M. Wt: 326.33 g/mol
InChI Key: RFQVOQRZCAJKBJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a piperazine ring bearing a 5-fluoropyrimidin-4-yl group and at position 6 with a 1H-pyrazol-1-yl group. The fluorine atom likely enhances electronic properties and binding affinity, while the piperazine moiety may improve solubility and pharmacokinetics .

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN8/c16-12-9-17-10-20-15(12)23-6-4-22(5-7-23)13-8-14(19-11-18-13)24-3-1-2-21-24/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVOQRZCAJKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-fluoropyrimidine: This can be achieved by fluorination of a suitable pyrimidine precursor.

    Piperazine Derivatization: The 5-fluoropyrimidine is then reacted with piperazine under controlled conditions to form the intermediate 4-(5-fluoropyrimidin-4-yl)piperazine.

    Pyrazole Coupling: Finally, the intermediate is coupled with a pyrazole derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound’s ability to bind to these targets is influenced by its unique structural features, which allow for high-affinity interactions.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Impact: The 5-fluoropyrimidinyl group in the target compound may enhance target binding compared to non-fluorinated analogues, as seen in fluorinated herbicides .
  • Piperazine Role : Piperazine-containing compounds (e.g., target and ) are often explored for CNS activity due to improved solubility and blood-brain barrier penetration.
  • Pyrazole Diversity : Substitutions like trifluoromethyl () or methyl groups () alter lipophilicity and steric effects, influencing activity profiles.

Pharmacological and Agricultural Implications

  • Kinase Inhibition : The piperazine-pyrimidine-pyrazole architecture resembles elenestinib (), a kinase inhibitor, implying possible anticancer or anti-inflammatory uses.
  • Herbicidal Activity : Fluorinated pyrimidines () demonstrate strong bleaching effects, suggesting that the target compound could be optimized for similar agrochemical roles.

Crystallographic and Computational Insights

Though crystallographic data for the target compound is absent, SHELX programs () are widely used for small-molecule refinement, implying that its structure could be resolved using these tools. Computational modeling might further predict binding modes relative to analogues.

Biological Activity

The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a member of a class of organic molecules that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyrimidine base, a piperazine moiety, and a pyrazole ring, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C15H15FN8
  • Molecular Weight : 326.33 g/mol
  • CAS Number : 2548995-25-9

The structural components of this compound are critical for its biological activity. The fluoropyrimidine and piperazine rings enhance its ability to interact with biological targets, while the pyrazole moiety is known for its broad spectrum of pharmacological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine component may increase binding affinity, while the piperazine structure can influence pharmacokinetic properties. This interaction can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives containing the pyrazole and pyrimidine structures can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including breast and lung cancer cells. The presence of the piperazine ring is thought to enhance selectivity towards cancerous cells.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial properties. For example, some pyrazole derivatives have shown significant activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anti-inflammatory Effects

Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This activity has been linked to the modulation of signaling pathways involved in inflammation, making these compounds potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study published in Medicinal Chemistry highlighted that pyrazole derivatives showed potent anticancer activity by inducing apoptosis in cancer cells through the activation of caspases .
  • Antimicrobial Activity : Research conducted on pyrazole-containing compounds demonstrated effective inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential as broad-spectrum antibiotics .
  • Anti-inflammatory Activity : A series of novel pyrazole derivatives were tested for their ability to inhibit inflammatory mediators in vitro, showing promising results comparable to established anti-inflammatory drugs .

Comparative Analysis

The following table summarizes the biological activities of This compound compared to other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
Target Compound High High High

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